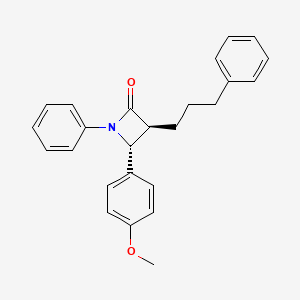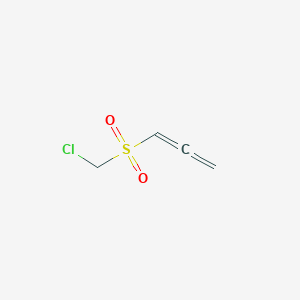
1-(Chloromethanesulfonyl)propadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethanesulfonyl)propadiene is an organic compound characterized by the presence of a chloromethanesulfonyl group attached to a propadiene backbone
Métodos De Preparación
The synthesis of 1-(Chloromethanesulfonyl)propadiene typically involves the reaction of propadiene with chloromethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(Chloromethanesulfonyl)propadiene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles, resulting in a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols
Aplicaciones Científicas De Investigación
1-(Chloromethanesulfonyl)propadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Chloromethanesulfonyl)propadiene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modification of the target molecule’s function or activity, which is useful in both research and therapeutic contexts .
Comparación Con Compuestos Similares
1-(Chloromethanesulfonyl)propadiene can be compared to other similar compounds, such as:
Propadiene (Allene): The parent compound of this compound, known for its cumulated double bonds and unique reactivity.
Chloromethanesulfonyl Chloride: A precursor in the synthesis of this compound, used in various sulfonylation reactions.
Other Allenes: Compounds with similar cumulated diene structures, which exhibit unique stereochemistry and reactivity
Propiedades
Número CAS |
126696-78-4 |
|---|---|
Fórmula molecular |
C4H5ClO2S |
Peso molecular |
152.60 g/mol |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-8(6,7)4-5/h3H,1,4H2 |
Clave InChI |
XLJGOMXGCTZXDZ-UHFFFAOYSA-N |
SMILES canónico |
C=C=CS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


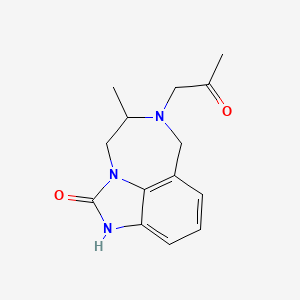
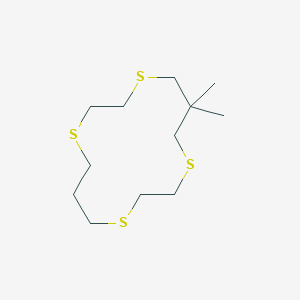
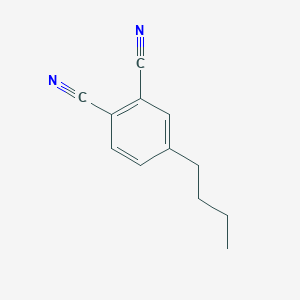
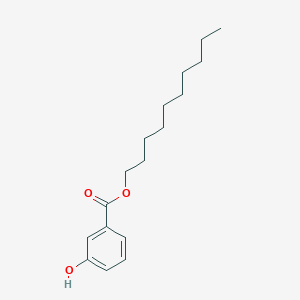
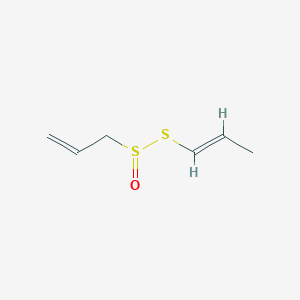
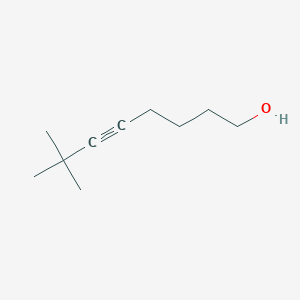
![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
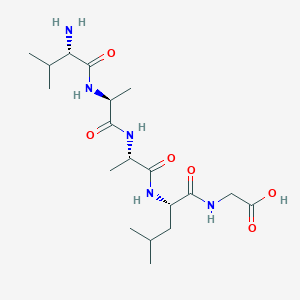

![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
